3-chloro-4-fluoro-1,2,5-thiadiazole
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Overview
Description
3-chloro-4-fluoro-1,2,5-thiadiazole: is a heterocyclic compound containing sulfur, nitrogen, chlorine, and fluorine atoms. This compound belongs to the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-fluoro-1,2,5-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-1,2,5-thiadiazole with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions: 3-chloro-4-fluoro-1,2,5-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced thiadiazole compounds .
Scientific Research Applications
Chemistry: 3-chloro-4-fluoro-1,2,5-thiadiazole is used as a building block in the synthesis of various heterocyclic compounds with potential biological activities
Biology: In biological research, this compound derivatives have been studied for their antimicrobial, antifungal, and anticancer properties . These compounds exhibit significant activity against various pathogens and cancer cell lines, making them potential candidates for drug development.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including as anti-inflammatory, antiviral, and antitumor agents . Their ability to interact with specific biological targets makes them promising candidates for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and materials with specific properties . Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-1,2,5-thiadiazole and its derivatives involves interaction with specific molecular targets and pathways. These compounds can inhibit the activity of enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact mechanism depends on the specific derivative and its target. For example, some derivatives may inhibit DNA synthesis, while others may interfere with protein function or signal transduction pathways .
Comparison with Similar Compounds
- 3-chloro-4-morpholino-1,2,5-thiadiazole
- 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
- 3,4-dichloro-1,2,5-thiadiazole
Comparison: Compared to similar compounds, 3-chloro-4-fluoro-1,2,5-thiadiazole exhibits unique properties due to the presence of both chlorine and fluorine atoms. These halogen atoms contribute to its reactivity and biological activity, making it a valuable compound in various applications . The presence of fluorine, in particular, enhances the compound’s lipophilicity and metabolic stability, which can improve its pharmacokinetic properties .
Properties
CAS No. |
82878-38-4 |
---|---|
Molecular Formula |
C2ClFN2S |
Molecular Weight |
138.6 |
Purity |
95 |
Origin of Product |
United States |
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